Cas no 1551994-68-3 (6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine)

6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine Chemical and Physical Properties
Names and Identifiers
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- 2,5-Pyridinediamine, 6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]-
- 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine
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- MDL: MFCD25278634
- Inchi: 1S/C11H15N5O/c1-16-6-5-8(15-16)7-13-10-4-3-9(12)11(14-10)17-2/h3-6H,7,12H2,1-2H3,(H,13,14)
- InChI Key: UCMDWTKWMYMDAU-UHFFFAOYSA-N
- SMILES: C1(NCC2C=CN(C)N=2)=NC(OC)=C(N)C=C1
6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262921-0.5g |
6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 95% | 0.5g |
$980.0 | 2024-06-18 | |
Enamine | EN300-262921-10.0g |
6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 95% | 10.0g |
$5405.0 | 2024-06-18 | |
Enamine | EN300-262921-0.25g |
6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 95% | 0.25g |
$623.0 | 2024-06-18 | |
Enamine | EN300-262921-5g |
6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 90% | 5g |
$3645.0 | 2023-09-14 | |
Enamine | EN300-262921-10g |
6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 90% | 10g |
$5405.0 | 2023-09-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056611-1g |
6-Methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 95% | 1g |
¥6167.0 | 2023-04-10 | |
Enamine | EN300-262921-5.0g |
6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 95% | 5.0g |
$3645.0 | 2024-06-18 | |
Enamine | EN300-262921-1.0g |
6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 95% | 1.0g |
$1256.0 | 2024-06-18 | |
Ambeed | A1083770-1g |
6-Methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 95% | 1g |
$898.0 | 2024-04-23 | |
Enamine | EN300-262921-0.1g |
6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine |
1551994-68-3 | 95% | 0.1g |
$437.0 | 2024-06-18 |
6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine Related Literature
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3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine
Introduction to 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine (CAS No. 1551994-68-3)
6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine (CAS No. 1551994-68-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of extensive research, particularly in the areas of pharmacology and drug development. The following introduction aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its application.
The chemical structure of 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine is notable for its pyridine core and the presence of a methoxy group and a pyrazole moiety. These functional groups contribute to the compound's unique properties and biological activities. The methoxy group enhances the lipophilicity of the molecule, which can improve its cellular permeability and bioavailability. The pyrazole moiety, on the other hand, is known for its ability to form hydrogen bonds and participate in π-stacking interactions, which are crucial for binding to biological targets.
The synthesis of 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine has been reported using various methodologies. One common approach involves the reaction of 6-methoxypyridin-2(1H)-one with 1-methylpyrazole-3-carbaldehyde followed by reductive amination. This method provides a high yield and purity of the final product. Another synthetic route involves the coupling of 6-methoxypyridin-2(1H)-one with an appropriate amine derivative in the presence of a coupling agent such as HATU or EDC·HCl. These synthetic strategies have been optimized to ensure scalability and reproducibility, making them suitable for both laboratory-scale synthesis and industrial production.
In terms of biological activities, 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine has shown promising results in several preclinical studies. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are implicated in various cancers and inflammatory diseases. The mechanism of action involves the binding of the compound to the active site of these enzymes, thereby blocking their catalytic activity.
Beyond enzyme inhibition, 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This suggests that the compound may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic profile of 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine has also been studied to evaluate its suitability as a drug candidate. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life in animal models. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its therapeutic applications, 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine has also been explored for its use as a tool compound in chemical biology research. Its ability to modulate specific biological pathways makes it valuable for studying disease mechanisms and identifying new therapeutic targets. For example, researchers have used this compound to investigate the role of specific kinases in cancer cell proliferation and survival.
The safety profile of 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine is another critical aspect that has been evaluated through extensive toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.
In conclusion, 6-methoxy-N2-(1-methyl-1H-pyrazol-3-yl)methylpyridine-2,5-diamine (CAS No. 1551994-68-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
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